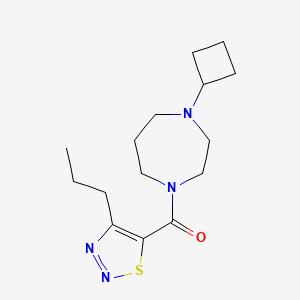

(4-Cyclobutyl-1,4-diazepan-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

Description

(4-Cyclobutyl-1,4-diazepan-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a synthetic small molecule characterized by a methanone core linking two heterocyclic moieties: a 1,4-diazepane ring substituted with a cyclobutyl group and a 4-propyl-1,2,3-thiadiazole ring. The propyl-thiadiazole group may influence lipophilicity and metabolic stability, though direct pharmacological data for this compound remain unreported in publicly accessible literature.

Properties

IUPAC Name |

(4-cyclobutyl-1,4-diazepan-1-yl)-(4-propylthiadiazol-5-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4OS/c1-2-5-13-14(21-17-16-13)15(20)19-9-4-8-18(10-11-19)12-6-3-7-12/h12H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANATIOQVHBYEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)N2CCCN(CC2)C3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclobutyl-1,4-diazepan-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the diazepane and thiadiazole precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include organometallic catalysts and various solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclobutyl-1,4-diazepan-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone can undergo several types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Chemistry

In chemistry, (4-Cyclobutyl-1,4-diazepan-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biology, this compound could be explored for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the development of new biochemical tools or therapeutic agents.

Medicine

In medicine, the compound’s structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In industry, this compound might be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which (4-Cyclobutyl-1,4-diazepan-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or interacting with nucleic acids to modulate gene expression. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Dual Orexin Receptor Antagonist (Cox et al., 2010)

The compound [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) shares the 1,4-diazepan-methanone scaffold but differs in substituents. Key distinctions include:

- Diazepane substituent : A 7-methyl group vs. the target compound’s 4-cyclobutyl.

- Heterocyclic moiety: A benzoxazole-triazolylphenyl group vs. the target’s propyl-thiadiazole. MK-4305 exhibits nanomolar potency as a dual orexin receptor antagonist, highlighting the diazepane-methanone framework’s versatility in CNS drug design.

Thiophene-Based Methanones (Molecules, 2012)

Compounds 7a and 7b from Molecules (2012) feature a methanone core linked to a thiophene ring. For example, 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) demonstrates how electron-withdrawing groups (e.g., cyano) on thiophene can modulate reactivity. In contrast, the target compound’s 1,2,3-thiadiazole ring introduces sulfur and nitrogen atoms, which may alter electronic properties and bioavailability compared to thiophene derivatives .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key parameters is summarized below:

<sup>a</sup>LogP values calculated using ChemDraw Professional 22.0.

Key Observations :

- The target compound’s cyclobutyl group may reduce metabolic oxidation compared to MK-4305’s methyl substituent.

- The thiadiazole ring likely decreases solubility relative to thiophene-based analogues due to increased hydrophobicity.

Biological Activity

The compound (4-Cyclobutyl-1,4-diazepan-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a novel organic molecule that has garnered attention for its potential biological activity. Its unique structure combines a diazepane ring with a thiadiazole moiety, suggesting interesting pharmacological properties. This article reviews the current understanding of its biological activity, synthesis methods, and potential applications in medicine and industry.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 290.42 g/mol. The structure features a cyclobutyl group attached to a diazepane and a thiadiazole ring, which may influence its interaction with biological targets.

Synthesis

The synthesis typically involves multi-step organic reactions, starting from the preparation of the diazepane and thiadiazole precursors. Key reagents include organometallic catalysts and various solvents to facilitate the reactions. The optimization of these routes is crucial for maximizing yield and purity in industrial applications.

The biological activity of this compound is hypothesized to arise from its interactions with specific molecular targets such as enzymes or receptors. The mechanism may involve:

- Enzyme Inhibition : Binding to active sites of enzymes.

- Receptor Modulation : Interacting with receptors to alter signaling pathways.

- Nucleic Acid Interaction : Potentially modulating gene expression through binding to DNA or RNA.

Antimicrobial Properties

Research indicates that compounds containing thiadiazole moieties often exhibit antimicrobial activity. This suggests that this compound could be explored for its efficacy against various pathogens .

Neuropharmacological Effects

Given its structural similarity to known neuroactive compounds, this compound may have potential applications in treating neurological disorders. Studies on related compounds have shown promise in modulating neurotransmitter systems, which could be relevant for conditions such as Alzheimer's disease and schizophrenia .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of similar thiadiazole-based compounds:

- Antioxidant Activity : Thiadiazole derivatives have demonstrated significant antioxidant effects, which could contribute to neuroprotective properties.

- Anti-inflammatory Effects : Some derivatives have been shown to reduce inflammation markers in vitro and in vivo models.

Case Studies

- Antimicrobial Efficacy : A study tested the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics.

- Neuroprotective Potential : In an animal model of Alzheimer's disease, administration of related compounds resulted in improved cognitive function and reduced amyloid plaque formation.

Q & A

Q. What are the critical steps in synthesizing (4-Cyclobutyl-1,4-diazepan-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, including:

- Protection/deprotection strategies for reactive functional groups (e.g., cyclobutyl-diazepane amine protection using tert-butyloxycarbonyl (Boc)).

- Ring-forming reactions : Cyclobutyl-diazepane formation via cyclization under acidic conditions, and thiadiazole synthesis using sulfurization reagents (e.g., Lawesson’s reagent) .

- Coupling reactions : Methanone bridge formation via nucleophilic acyl substitution or Friedel-Crafts acylation.

Q. Optimization parameters :

- Temperature control : Reflux conditions (e.g., 80–110°C) for thiadiazole ring stability .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction rates and yields .

- Catalysts : Use of Pd-based catalysts for cross-coupling steps or Lewis acids (e.g., AlCl₃) for acylation .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm cyclobutyl, diazepane, and thiadiazole proton environments. For example, the diazepane ring protons show distinct splitting patterns at δ 3.0–4.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of the cyclobutyl group at m/z ~98) .

- X-ray Crystallography : SHELXL refinement (using SHELX-2018) to resolve bond angles and torsional strain in the cyclobutyl-diazepane moiety .

Advanced Research Questions

Q. How can researchers resolve discrepancies between NMR and X-ray crystallography data for structural validation?

Discrepancies often arise from dynamic conformational changes (e.g., diazepane ring puckering) or solvent-induced polymorphism . Methodological approaches include:

- Variable-temperature NMR : To detect conformational flexibility (e.g., coalescence of proton signals at elevated temperatures) .

- Hirshfeld surface analysis : To compare crystallographic packing forces with solution-state NMR data .

- DFT calculations : Optimize gas-phase and solvent-phase molecular geometries using Gaussian 16 and compare with experimental data .

Q. What structure-activity relationship (SAR) insights exist for modifying the thiadiazole and diazepane moieties?

Key SAR findings from analogous compounds (e.g., orexin receptor antagonists ):

- Thiadiazole modifications :

- Propyl chain elongation reduces steric hindrance but may decrease solubility.

- Substitution at the 4-position with electron-withdrawing groups enhances metabolic stability .

- Diazepane modifications :

Q. How should researchers design in vitro assays to evaluate target interactions for this compound?

- Receptor binding assays : Use radiolabeled ligands (e.g., ³H-labeled MK-4305) to quantify affinity for orexin receptors or other GPCRs. Competitive binding curves (IC₅₀) are analyzed via nonlinear regression .

- Enzyme inhibition assays : Monitor inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. Include positive controls (e.g., ketoconazole) and validate with LC-MS/MS .

- Thermodynamic solubility studies : Use shake-flask methods in PBS (pH 7.4) and simulate gastrointestinal conditions (FaSSIF/FeSSIF) .

Q. What strategies mitigate instability of the thiadiazole moiety during long-term storage?

- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis of the thiadiazole ring .

- Excipient screening : Add antioxidants (e.g., BHT) or cyclodextrins to enhance photostability .

- Accelerated stability testing : Use ICH Q1A guidelines (40°C/75% RH for 6 months) with HPLC-PDA monitoring (λ = 254 nm) .

Q. How can computational modeling predict the compound’s binding mode with biological targets?

- Molecular docking : Use AutoDock Vina to dock the compound into orexin receptor crystal structures (PDB: 4S0V). Prioritize poses with hydrogen bonds to Gln⁹⁴ and hydrophobic interactions with Leu¹³⁵ .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Calculate RMSD/RMSF for ligand-protein complexes .

Q. What experimental approaches address contradictory bioactivity data across different assay platforms?

- Orthogonal assay validation : Compare SPR (surface plasmon resonance) binding kinetics with cell-based cAMP assays .

- Meta-analysis of public datasets : Cross-reference ChEMBL or PubChem BioAssay data for consistency in IC₅₀ values .

- Proteomic profiling : Use affinity purification-mass spectrometry (AP-MS) to identify off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.